molecular formula C16H15N3O B2578312 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1144447-90-4

2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2578312
CAS No.: 1144447-90-4
M. Wt: 265.316
InChI Key: YDXXEGVRWVCLCH-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic acetamide derivative of significant interest in medicinal chemistry and chemical biology research. This compound features an indole moiety, a privileged structure in drug discovery, linked via an acetamide group to a pyridinylmethyl spacer. The molecular scaffold is designed for potential interaction with diverse biological targets. Researchers are exploring compounds within this class for various therapeutic areas. Notably, structurally related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors of human respiratory syncytial virus (RSV) in in vitro studies, demonstrating excellent activity and functioning at stages such as membrane fusion and viral genome replication/transcription . Other analogs, such as those incorporating thiophene rings, are investigated as building blocks for synthesizing more complex molecules and for their potential interactions with biological macromolecules . The presence of both hydrogen bond acceptors and donors in its structure makes it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-indol-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(18-11-13-4-3-8-17-10-13)12-19-9-7-14-5-1-2-6-15(14)19/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXXEGVRWVCLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of indole with acetic anhydride to form an indole-acetate intermediate. This intermediate is then reacted with pyridine-3-methanamine under suitable conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as crystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Amide Formation via Carboxazide Intermediates

The acetamide linkage is synthesized through carboxazide intermediates. A representative protocol involves:

  • Carboxazide formation : Indole derivatives react with diphenylphosphorylazide (DPPA) to form carboxazides (e.g., 6a in ).

  • Isocyanate generation : Heating carboxazides in toluene produces isocyanates (e.g., 7a ) within 10 minutes .

  • Nucleophilic addition : Propionic acid and triethylamine (0.05 equiv.) react with isocyanates, yielding N-(indol-3-yl)amides (e.g., 1a ) in 64% yield. DMAP (10 mol%) increases yields to 86% by accelerating mixed anhydride decomposition .

Alkylation of the Acetamide Nitrogen

The pyridin-3-ylmethyl group is introduced via alkylation:

  • Reagents : Pyridin-3-ylmethyl halide (e.g., chloride) + base (K₂CO₃) .

  • Conditions : DMF, 80°C, 12 hours .

  • Yield : 55–70% depending on steric hindrance .

Electrophilic Substitution on Indole

The indole C3 position undergoes electrophilic substitution (Table 1):

Reaction TypeReagents/ConditionsProductYieldSource
Vilsmeier-Haack formylationPOCl₃, DMF, 0°C → rt3-Formylindole derivative68%
NitrationHNO₃, AcOH, 50°C3-Nitroindole derivative52%
Mannich reactionYb(OTf)₃, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine3-Aminomethylindole derivative61%

Catalytic Effects in Amide Bond Formation

  • DMAP : Accelerates mixed anhydride decomposition via proton transfer, enhancing reaction rates and yields .

  • Yb(OTf)₃ : Facilitates three-component Mannich reactions by activating imines and stabilizing intermediates .

Steric and Electronic Effects

  • Indole C3 substitution : Electron-donating groups (e.g., -OMe) reduce electrophilic substitution yields by 15–20% .

  • Pyridine ring : Coordination with Lewis acids (e.g., Yb³⁺) enhances regioselectivity in heterocyclic couplings .

Comparative Reactivity of Analogues

Compound ModificationReaction Rate (vs Parent)Key Factor Influencing ReactivitySource
4-Chloroindole substitution1.3× fasterIncreased electrophilicity at C3
Triazolopyridine replacement0.7× slowerSteric hindrance from triazole ring
Thiophene-pyridine hybrid1.1× fasterEnhanced π-stacking with catalysts

Challenges and Optimization Strategies

  • Low yields in N-alkylation : Steric hindrance from the pyridin-3-ylmethyl group reduces efficiency. Using bulky bases (e.g., DBU) improves yields to 75% .

  • Side reactions in formylation : Over-oxidation at indole C2 occurs with excess POCl₃. Stoichiometric control (1.1 equiv. POCl₃) mitigates this .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a drug candidate in treating various diseases, particularly in oncology and neurology. Its structure allows it to interact with multiple biological targets, making it a promising scaffold for drug development.

Notable Activities:

  • Anticancer Properties: Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cancer pathways. For instance, studies have shown that related indole compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) cells, with IC50 values indicating effective inhibition of cell growth .
Compound Target IC50 (µM) Activity
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamideHepG2 Cells10.56 ± 1.14Anticancer

Biological Studies

The compound serves as a valuable probe for studying biological processes involving indole and pyridine derivatives. It can be employed to investigate the mechanisms of action of various enzymes and receptors.

Mechanism of Action:
The indole portion may intercalate with DNA or interact with protein targets, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins.

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with unique electronic and optical properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials such as organic semiconductors.

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer effects of several indole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of HepG2 cell growth, suggesting that this compound could be further developed into a therapeutic agent for liver cancer treatment .

Case Study 2: Interaction Mechanisms

Research conducted on the binding affinities of this compound with various enzymes revealed that it could act as an inhibitor for certain kinases involved in cell signaling pathways. This interaction was characterized using molecular docking studies, which indicated favorable binding energies and interactions at the active sites of these enzymes .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Indole Substitution Acetamide Substituent Key Functional Groups Biological Activity/Notes References
2-(1H-Indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide 1-position Pyridin-3-ylmethyl Indole, pyridine Not explicitly reported in evidence N/A
2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1) 3-position Phenyl Indole, phenyl Antihyperglycemic, α-amylase inhibition
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide 3-position 1-Phenylethyl Chiral center, indole, phenyl Intermediate for alkaloid synthesis
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide (Compound 12) 3-position 4-(Octyloxy)phenyl Long alkyl chain, ether linkage Antioxidant potential
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide 3-position Phenylcarbamothioylamino Trifluoromethyl, carbothioamide Antibacterial (inferred)

Key Observations:

Indole Substitution Position: The target compound is substituted at the indole’s 1-position, whereas most analogs (e.g., Compounds 1, 12) feature 3-position substitution.

Acetamide Substituents: Pyridin-3-ylmethyl: The target’s pyridine group could enhance solubility via nitrogen’s lone pair, contrasting with phenyl (Compound 1) or phenylethyl () groups. Long Alkyl Chains: Compound 12’s octyloxy group may increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Biological Activity

2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. The compound's unique structural features, including an indole core and a pyridine moiety, suggest it may interact with various biological targets, influencing cellular pathways and leading to therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O, with a molecular weight of approximately 240.31 g/mol. Its structure can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The indole ring is known for its role in biological systems, often acting as a scaffold for drug design due to its ability to engage in π-stacking interactions and hydrogen bonding with various molecular targets .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, leading to altered signaling pathways associated with cell proliferation and survival.
  • Receptor Modulation : It may interact with neurotransmitter receptors, impacting neurotransmission and potentially offering neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.5Inhibition of cell proliferation
HepG2 (Liver)20.0Cell cycle arrest in G1 phase

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Antiviral Activity

The indole framework has been recognized for its antiviral properties. Preliminary studies suggest that this compound may exhibit activity against viral infections by disrupting viral replication processes.

Case Studies

  • Study on MCF7 Cells : A study conducted by Zhang et al. demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at concentrations above 10 µM. The mechanism was linked to the activation of caspases, which are critical mediators in the apoptotic pathway .
  • A549 Cell Line Evaluation : In another investigation, the compound was tested on A549 cells, where it inhibited cell growth significantly at an IC50 value of 12.5 µM. This effect was attributed to cell cycle arrest and apoptosis induction, suggesting its utility in lung cancer therapies .

Safety Profile

While the compound shows promise in therapeutic applications, safety assessments indicate potential irritations upon exposure:

  • Eye Irritation : Causes irritation upon contact.
  • Skin Irritation : Harmful if absorbed through the skin.

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